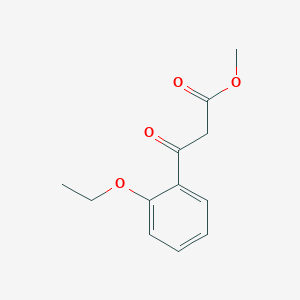![molecular formula C9H16ClNO B13593088 3-Methyl-3-azabicyclo[3.3.1]nonan-7-onehydrochloride](/img/structure/B13593088.png)
3-Methyl-3-azabicyclo[3.3.1]nonan-7-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride is a chemical compound with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol . It is a bicyclic compound containing a nitrogen atom, which makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride typically involves a series of organic reactions. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone . The reaction conditions often require an acidic environment to facilitate the formation of the hydrochloride salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-Methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide or amine groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
3-Methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 3-Methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the bicyclic structure plays a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3-Methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride can be compared with other bicyclic compounds containing nitrogen, such as tropane and its derivatives. What sets it apart is its unique structure, which provides different chemical reactivity and biological activity. Similar compounds include:
- Tropane
- Cocaine
- Scopolamine
These compounds share some structural similarities but differ in their specific functional groups and overall biological effects.
Propriétés
Formule moléculaire |
C9H16ClNO |
|---|---|
Poids moléculaire |
189.68 g/mol |
Nom IUPAC |
3-methyl-3-azabicyclo[3.3.1]nonan-7-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c1-10-5-7-2-8(6-10)4-9(11)3-7;/h7-8H,2-6H2,1H3;1H |
Clé InChI |
OHQSSJXZFSHETO-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2CC(C1)CC(=O)C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate](/img/structure/B13593021.png)
![3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine](/img/structure/B13593023.png)

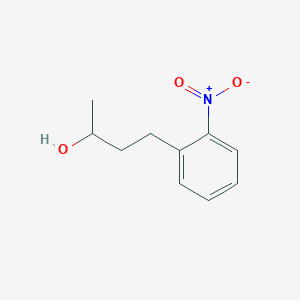

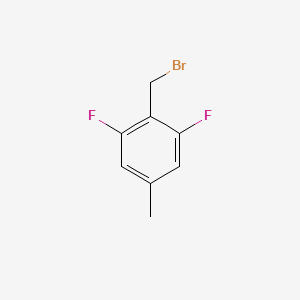
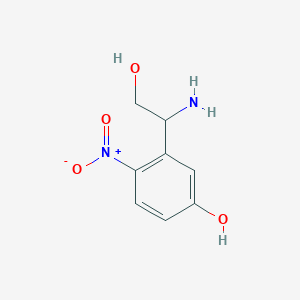
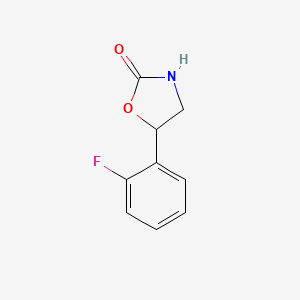

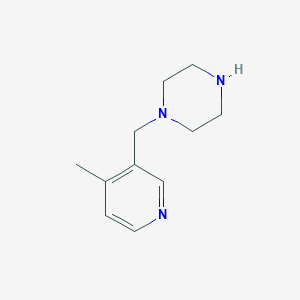
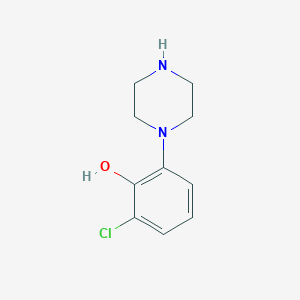
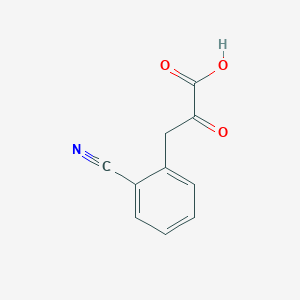
![(2R)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13593096.png)
